

IRDye 700DX photoimmunotherapy NIR-PIT protocol

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Compound Focus: Irdye 700DX

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Application Notes: IRDye 700DX in NIR-PIT

Near-Infrared Photoimmunotherapy (NIR-PIT) is a targeted cancer treatment that uses a conjugate of a monoclonal antibody and the photosensitizer **IRDye 700DX** (IR700) [1] [2]. Upon exposure to near-infrared light (690 nm), the conjugate induces rapid, immunogenic cell death in targeted cancer cells, sparing surrounding healthy tissue [2].

The core mechanism involves the **light-induced release of axial ligands** from the IR700 molecule. This release makes the conjugate hydrophobic, causing it to aggregate on the cell membrane. This aggregation disrupts the membrane's integrity, leading to rapid water influx, cell swelling, and rupture—a form of necrotic, immunogenic cell death [1] [2]. This process also triggers a robust host anti-tumor immune response, which can be enhanced by combining NIR-PIT with immune checkpoint inhibitors [2] [3].

Protocol: Antibody-IR700 Conjugation and Purification

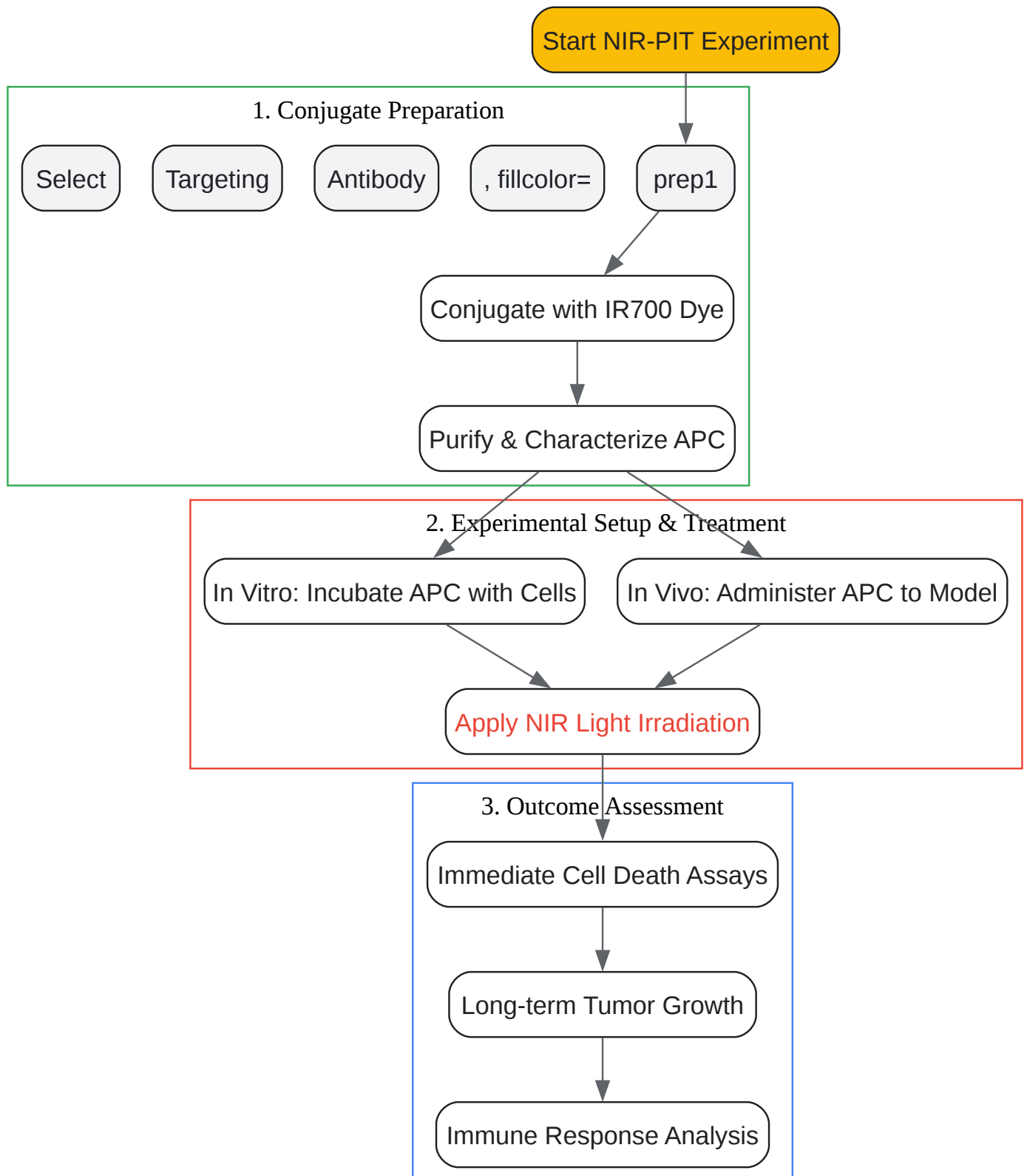
This protocol describes the synthesis and purification of the antibody-photo-absorber conjugate (APC), based on established methods from recent literature [4] [5].

- **Materials:**

- Monoclonal Antibody (e.g., anti-GD2 clone 3F8, anti-PD-L1, or cetuximab) [4] [5].
 - **IRDye 700DX** NHS Ester (LI-COR Biosciences).
 - Phosphate-Buffered Saline (PBS), pH 7.0-8.5.
 - Purification columns (e.g., size-exclusion chromatography columns).
 - Spectrophotometer.
- **Procedure:**
 - **Preparation:** Dissolve 1 mg of the monoclonal antibody in 1 mL of PBS [5]. For the IR700 dye, prepare a stock solution in PBS according to the manufacturer's instructions.
 - **Conjugation:** Add the IR700 NHS ester solution to the antibody solution at a predetermined molar ratio. This ratio should be optimized; for example, a study using the anti-GD2 antibody used a specific ratio of IR700 to antibody to create the effective conjugate [4].
 - **Reaction:** Incubate the mixture for a specified period (e.g., 2 hours) at room temperature, protected from light.
 - **Purification:** Purify the reaction mixture using a size-exclusion chromatography column to remove unreacted dye. Elute with PBS.
 - **Characterization:**
 - Determine the concentration of the antibody in the conjugate using a spectrophotometer.
 - Calculate the **Degree of Labeling (DoL)** – the average number of IR700 molecules per antibody molecule – by measuring the absorbance at 280 nm (protein) and 689 nm (IR700) [2]. A DoL between 2 and 4 is often targeted.
 - **Storage:** Store the purified conjugate at 4°C, protected from light.

Experimental Workflow for NIR-PIT

The following diagram illustrates the logical flow and key components of a NIR-PIT experiment, from preparation to assessment.



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In Vitro & In Vivo Validation Protocols

The table below summarizes key parameters and methods for validating NIR-PIT efficacy in preclinical models.

Parameter	In Vitro Methods	In Vivo Models & Methods
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| **Cell Death & Viability** | • **Flow Cytometry** with EthD-1 (ethidium homodimer-1) or PI staining to quantify dead cells [4]. • **Microscopy** to observe morphological changes (swelling, bleb formation) [4] [1]. | • **Tumor Volume Measurement** with calipers to track growth inhibition [4]. • **Histological Analysis** of excised tumor tissue to observe destruction [4]. | • **Mechanistic Studies** | • Use of SOS/ROS scavengers (e.g., NaN₃, Trolox) to investigate mechanism [1]. | • **Longitudinal Fluorescence Imaging** to monitor APC distribution and SUPR effect [2]. | • **Immune Activation** | • Co-culture with Dendritic Cells (DCs) to assess DC maturation markers (CD80, CD86, CD40) [1]. | • Analysis of tumor-infiltrating CD8⁺ T cells post-treatment [2]. • Combination studies with anti-PD-1/PD-L1 checkpoint inhibitors [2] [5]. | • **Model Systems** | Human neuroblastoma (SK-N-SH), osteosarcoma (NOS-10, MG-63) cells [4]. | Mouse xenograft models (e.g., head and neck cancer FaDu cells, syngeneic ovarian cancer ID8-Defb29-VEGF model) [6] [5]. |

Critical Parameters for Success

- **Light Dosage:** The efficacy is highly dependent on the light parameters [2]. A clinical phase IIa study for head and neck cancer used non-thermal red light applied 24 hours post-infusion, either by surface illumination for superficial tumors or interstitial illumination via fiber optic diffusers for deep-seated tumors [5].
- **Target Antigen Selection:** The target must be a cell surface receptor or antigen highly expressed on cancer cells. The table below lists a non-exhaustive list of targets validated in recent research [2].
- **Combination Therapy:** The immunogenic cell death induced by NIR-PIT creates a favorable environment for combination therapy. Preclinical data strongly supports combining it with immune checkpoint inhibitors to enhance systemic anti-tumor immunity [2] [3] [5].

Targets for NIR-PIT and Clinical Relevance

Various molecular targets have been successfully investigated for NIR-PIT across different cancer types [2].

Target Molecule	IR700 Carrier	Cancer Type	Key Finding/Context
GD2	Anti-GD2 antibody (3F8)	Neuroblastoma, Osteosarcoma	Preclinical study showed effective tumor growth inhibition in mice [4].
PD-L1	Anti-PD-L1 antibody	Ovarian Cancer	Targets both cancer cells and tumor-associated macrophages (TAMs) in syngeneic models [5].
CD44	Anti-CD44 antibody	Triple-Negative Breast Cancer, Oral Squamous Cell Carcinoma	Shown to be effective in vitro and in vivo (orthotopic models) [2].
CD20	Rituximab	B-cell Lymphoma	Demonstrated efficacy in preclinical models [2].
Cadherin-17	ARB102 antibody	Pancreatic Cancer	Effective in subcutaneous and in vivo models [2].
EGFR	Cetuximab (C225)	Head and Neck Squamous Cell Carcinoma (HNSCC)	Basis for the clinical conjugate ASP-1929; approved in Japan for recurrent HNSCC [3] [5].

Clinical Translation and Safety

NIR-PIT has moved from preclinical research to clinical application. A phase I/II clinical trial using the anti-EGFR antibody cetuximab conjugated to IR700 (RM-1929) for recurrent head and neck cancer demonstrated safety and an objective response rate of 43.3% (unconfirmed) [5]. Based on this progress:

- A global **phase III clinical trial** (NCT03769506) is ongoing [5].
- NIR-PIT was **approved for clinical use in Japan** in 2020 for recurrent head and neck cancers [5].

- An open-label study combining ASP-1929 PIT with anti-PD1 therapy (NCT04305795) for EGFR-expressing advanced solid tumors is also underway [5].

The therapy is generally well-tolerated. Serious adverse events are typically localized and include tumor pain, hemorrhage, and swelling at the treatment site. No long-term photosensitivity has been reported, as IR700 is excreted in urine [2] [5].

Important Note for Researchers

The protocols and data presented are synthesized from published preclinical and clinical literature. For laboratory implementation, you must optimize critical parameters such as antibody-IR700 conjugation ratio, APC dosage, and light irradiation settings (wavelength, power density, and exposure time) for your specific experimental systems.

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